

# Npy5RA-972 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Npy5RA-972

Cat. No.: B1680075

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[2] **NPY5RA-972** Chemical Properties, Usage and Synthesis **NPY5RA-972** Chemical Properties, Usage, Synthesis. NPY5RA-927 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. NPY5RA-927 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. **NPY5RA-972**. --INVALID-LINK-- **NPY5RA-972** | C24H25F3N4O3S | Chembest **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- **NPY5RA-972** | CAS:303144-83-4 **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- **NPY5RA-972** | CAS 303144-83-4 | Selleckchem **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- **NPY5RA-972** is a potent and selective Y5 receptor antagonist. **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- **NPY5RA-972** | CAS 303144-83-4 | SC-221434 - Santa Cruz Biotechnology **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- **NPY5RA-972** (CAS 303144-83-4) **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- **NPY5RA-972**, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action **NPY5RA-972**, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action. --INVALID-LINK-- **NPY5RA-972**, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action **NPY5RA-972** is a selective and potent non-peptide antagonist of the neuropeptide Y (NPY) Y(5) receptor subtype, which is implicated in the regulation of food intake. **NPY5RA-972** bound to the human Y(5) receptor subtype with a K(i) of 4.5 nM and displaced [(125)I]-PYY binding from cells expressing the human Y(5) receptor with an IC(50) of

26 nM. It was at least 100-fold selective over the Y(1), Y(2) and Y(4) receptor subtypes. In vitro, **NPY5RA-972** was a potent functional antagonist, inhibiting NPY-induced Ca(2+) mobilization in vitro with a K(b) of 2.7 nM. In vivo, **NPY5RA-972** (10-100 mg/kg, p.o.) dose-dependently and significantly reduced daytime food intake in free-feeding, lean C57BL/6J mice for up to 8 h after administration. --INVALID-LINK-- **NPY5RA-972**, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action **NPY5RA-972** is a selective and potent non-peptide antagonist of the neuropeptide Y (NPY) Y(5) receptor subtype, which is implicated in the regulation of food intake. **NPY5RA-972** bound to the human Y(5) receptor subtype with a K(i) of 4.5 nM and displaced [(125)I]-PYY binding from cells expressing the human Y(5) receptor with an IC(50) of 26 nM. It was at least 100-fold selective over the Y(1), Y(2) and Y(4) receptor subtypes. In vitro, **NPY5RA-972** was a potent functional antagonist, inhibiting NPY-induced Ca(2+) mobilization in vitro with a K(b) of 2.7 nM. In vivo, **NPY5RA-972** (10-100 mg/kg, p.o.) dose-dependently and significantly reduced daytime food intake in free-feeding, lean C57BL/6J mice for up to 8 h after administration. --INVALID-LINK-- **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- **NPY5RA-972** **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- **NPY5RA-972**, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action **NPY5RA-972** is a selective and potent non-peptide antagonist of the neuropeptide Y (NPY) Y(5) receptor subtype, which is implicated in the regulation of food intake. **NPY5RA-972** bound to the human Y(5) receptor subtype with a K(i) of 4.5 nM and displaced [(125)I]-PYY binding from cells expressing the human Y(5) receptor with an IC(50) of 26 nM. It was at least 100-fold selective over the Y(1), Y(2) and Y(4) receptor subtypes. In vitro, **NPY5RA-972** was a potent functional antagonist, inhibiting NPY-induced Ca(2+) mobilization in vitro with a K(b) of 2.7 nM. In vivo, **NPY5RA-972** (10-100 mg/kg, p.o.) dose-dependently and significantly reduced daytime food intake in free-feeding, lean C57BL/6J mice for up to 8 h after administration. --INVALID-LINK-- **NPY5RA-972**, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action. **NPY5RA-972** is a selective and potent non-peptide antagonist of the neuropeptide Y (NPY) Y(5) receptor subtype, which is implicated in the regulation of food intake. **NPY5RA-972**



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INVALID-LINK--: A Technical Overview of a Selective Neuropeptide Y Y5 Receptor Antagonist\*\*

For Researchers, Scientists, and Drug Development Professionals

**NPY5RA-972** is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key target in the regulation of food intake and energy balance. This document provides a comprehensive overview of its chemical structure, biological properties, and the experimental methodologies used to characterize its activity.

## Chemical Structure and Properties

**NPY5RA-972** is a complex organic molecule with the molecular formula C<sub>24</sub>H<sub>25</sub>F<sub>3</sub>N<sub>4</sub>O<sub>3</sub>S. Its structure is fundamental to its high-affinity and selective binding to the Y5 receptor.

Property	Value
Molecular Formula	C <sub>24</sub> H <sub>25</sub> F <sub>3</sub> N <sub>4</sub> O <sub>3</sub> S
CAS Number	303144-83-4

## Biological Activity and Pharmacological Profile

**NPY5RA-972** demonstrates high potency and selectivity for the human Y5 receptor subtype. Its antagonistic activity has been well-characterized through various in vitro and in vivo studies.

## Receptor Binding and Functional Antagonism

**NPY5RA-972** exhibits strong binding to the human Y5 receptor with a K<sub>i</sub> of 4.5 nM. It effectively displaces the binding of [125I]-PYY from cells expressing the human Y5 receptor, showing an IC<sub>50</sub> of 26 nM. Importantly, its selectivity for the Y5 receptor is over 100-fold higher compared

to the Y1, Y2, and Y4 receptor subtypes. In functional assays, **NPY5RA-972** acts as a potent antagonist, inhibiting NPY-induced Ca<sup>2+</sup> mobilization with a Kb of 2.7 nM.

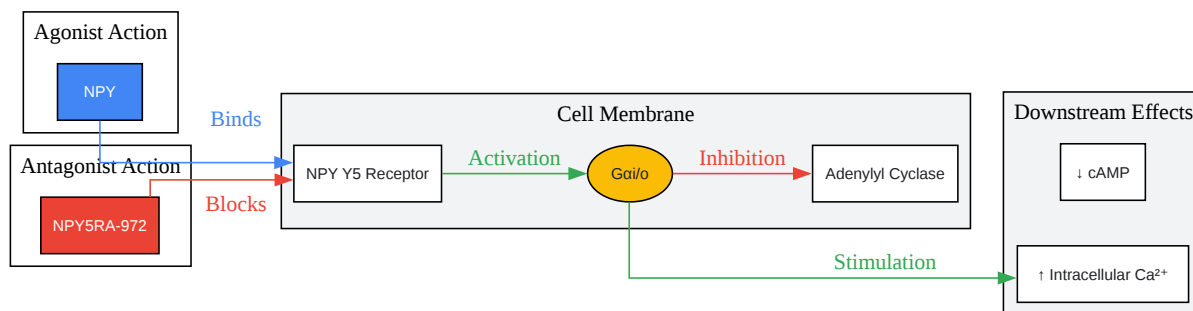
Parameter	Value	Receptor Subtype
Ki	4.5 nM	Human Y5
IC50	26 nM	Human Y5
Kb	2.7 nM	Human Y5
Selectivity	>100-fold	Over Y1, Y2, Y4

## In Vivo Efficacy

In animal models, **NPY5RA-972** has been shown to reduce food intake. Oral administration of **NPY5RA-972** at doses ranging from 10-100 mg/kg resulted in a dose-dependent and significant reduction in daytime food intake in lean C57BL/6J mice for up to 8 hours post-administration.

## Signaling Pathway

The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of the endogenous agonist NPY, the receptor activates intracellular signaling cascades. **NPY5RA-972**, as an antagonist, blocks this activation. A primary pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.



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Caption: NPY Y5 receptor signaling pathway and the antagonistic action of **NPY5RA-972**.

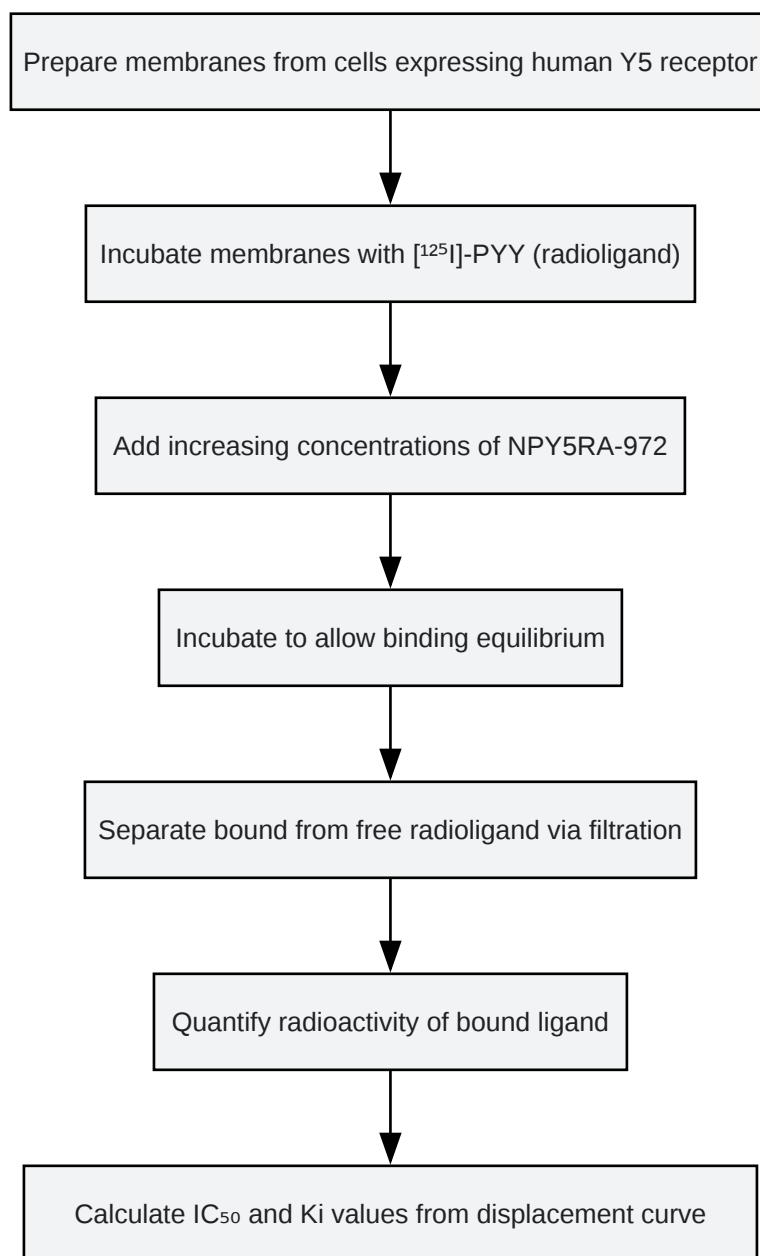
## Experimental Protocols

The following are representative protocols for the in vitro and in vivo evaluation of **NPY5RA-972**.

### Receptor Binding Assay

Objective: To determine the binding affinity (K<sub>i</sub>) and IC<sub>50</sub> of **NPY5RA-972** for the human Y5 receptor.

Workflow:



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Caption: Workflow for the radioligand binding assay.

Detailed Methodology:

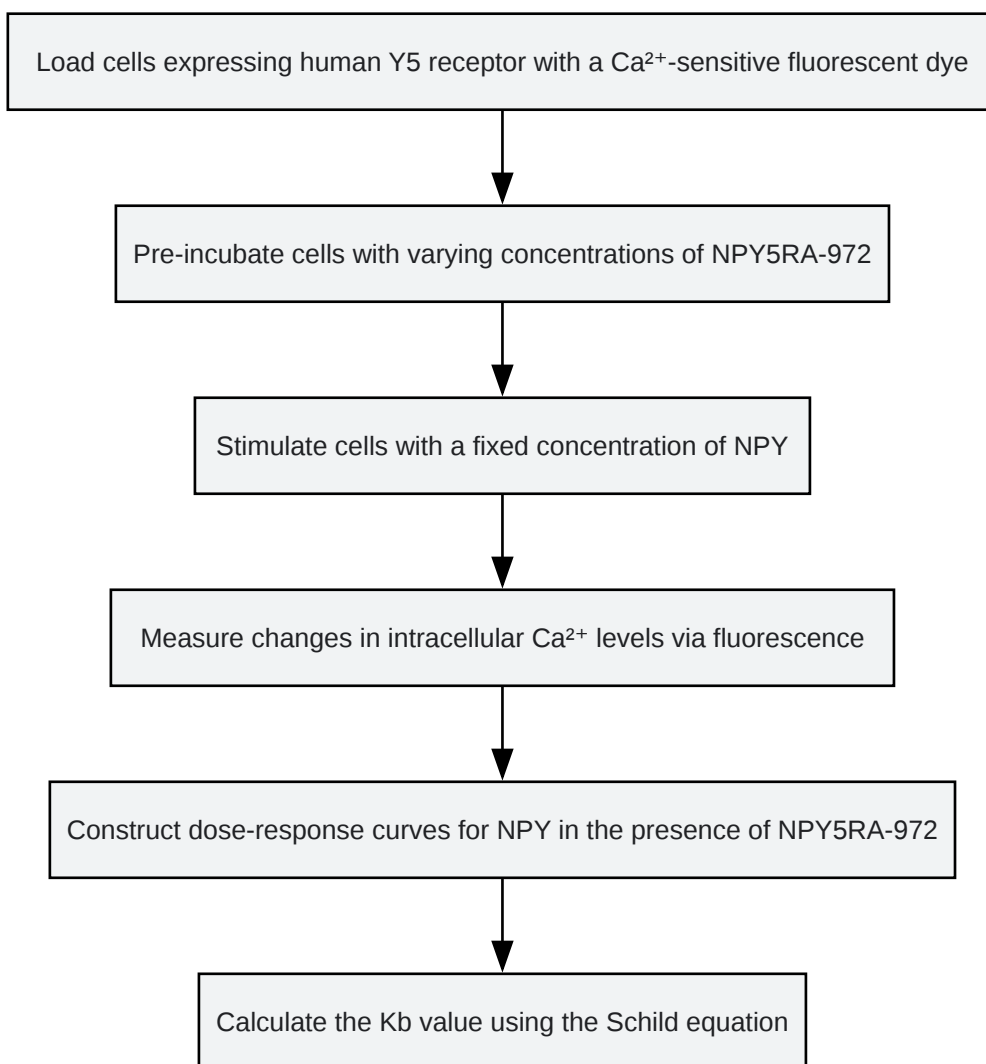
- Membrane Preparation: Membranes from cells stably expressing the recombinant human NPY Y5 receptor are prepared by homogenization and centrifugation.

- **Binding Reaction:** The prepared membranes are incubated with a fixed concentration of [<sup>125</sup>I]-PYY and varying concentrations of **NPY5RA-972** in a suitable binding buffer.
- **Incubation:** The reaction mixture is incubated at room temperature to reach binding equilibrium.
- **Filtration:** The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a gamma counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC<sub>50</sub> value, which is then converted to a K<sub>i</sub> value using the Cheng-Prusoff equation.

## Functional Assay: Calcium Mobilization

**Objective:** To assess the functional antagonist activity (K<sub>b</sub>) of **NPY5RA-972** by measuring its ability to inhibit NPY-induced intracellular calcium mobilization.

**Workflow:**



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Caption: Workflow for the calcium mobilization functional assay.

#### Detailed Methodology:

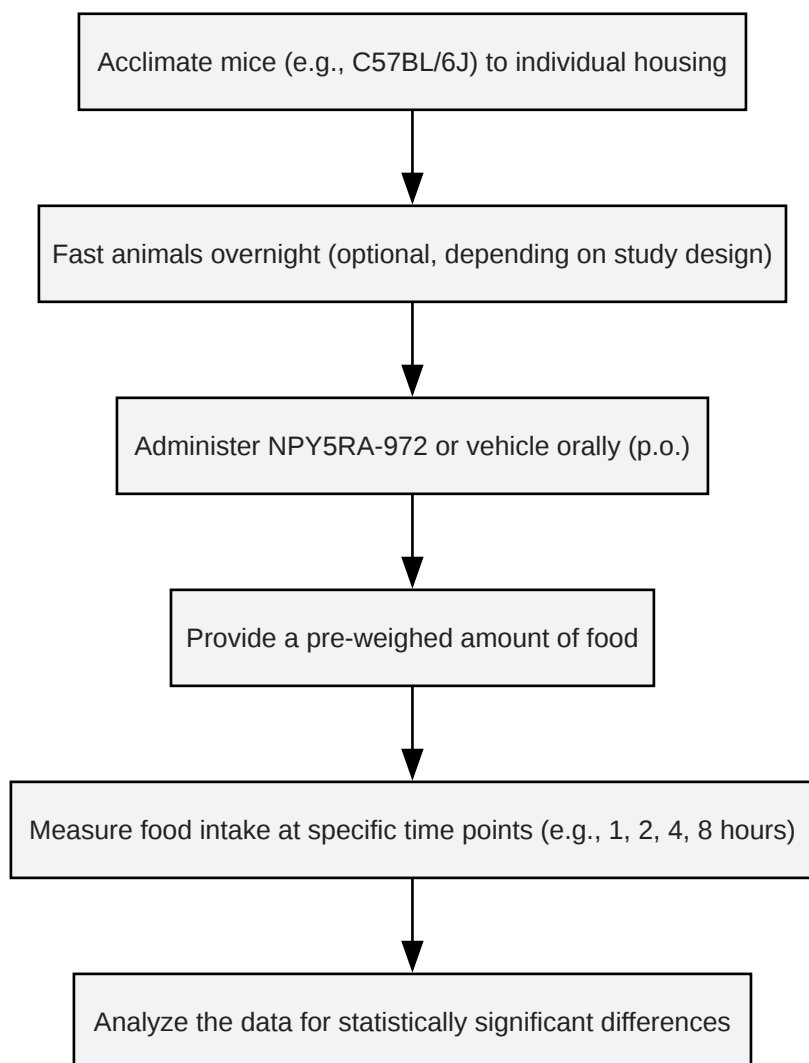
- **Cell Culture and Dye Loading:** Cells expressing the human Y5 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- **Compound Incubation:** The dye-loaded cells are pre-incubated with different concentrations of **NPY5RA-972**.
- **Agonist Stimulation:** The cells are then stimulated with a sub-maximal concentration of NPY.

- **Fluorescence Measurement:** The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.
- **Data Analysis:** The antagonist's potency ( $K_b$ ) is determined by analyzing the rightward shift in the NPY dose-response curve in the presence of **NPY5RA-972**, typically using a Schild plot analysis.

## In Vivo Food Intake Study

Objective: To evaluate the effect of **NPY5RA-972** on food intake in a rodent model.

Workflow:



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